3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride
Description
3-Bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₃BrCl₂O₃S and a molecular weight of 306.07 g/mol. The compound features a benzene ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 5, a hydroxyl (-OH) group at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 1. This arrangement confers unique reactivity:
- Electrophilic Substitution: Electron-withdrawing groups (-SO₂Cl, -Cl, -Br) deactivate the ring, directing further substitutions to positions 2 or 4.
- Acidity: The hydroxyl group (pKa ~8–10) is moderately acidic, enabling deprotonation under basic conditions.
- Reactivity: The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters.
Properties
CAS No. |
65411-32-7 |
|---|---|
Molecular Formula |
C6H3BrCl2O3S |
Molecular Weight |
305.96 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrCl2O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H |
InChI Key |
LJYZXDHRIYPKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitro Group Introduction and Reduction
An alternative route involves introducing a nitro group at position 4 prior to sulfonation. Nitration of 3-bromo-5-chlorobenzenesulfonic acid using fuming HNO₃ and H₂SO₄ at 50°C yields the 4-nitro derivative. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, which is then diazotized and hydrolyzed to hydroxy. This method avoids competing directing effects during halogenation.
Sulfonyl Chloride Formation
The sulfonic acid intermediate is treated with SOCl₂ in dichloromethane (DCM) at reflux to form the sulfonyl chloride. This step achieves near-quantitative conversion when using a 3:1 molar ratio of SOCl₂ to sulfonic acid.
Critical Considerations
-
Purification : Solvent exchange (e.g., THF to acetonitrile) reduces dibromo impurities during bromination.
-
Stability : Hydrochloride salts of intermediates (e.g., 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid hydrochloride) enhance stability for storage.
One-Pot Halogenation Strategies
Recent advances in one-pot syntheses minimize intermediate isolation steps. A hybrid approach using NBS for bromination and SOCl₂ for simultaneous sulfonation and chlorination has been explored. For instance, reacting 4-hydroxybenzenesulfonic acid with NBS and ClSO₃H in DCM at -10°C achieves concurrent bromination and chlorosulfonation, albeit with moderate yields (65–70%).
Advantages and Limitations
-
Efficiency : Reduces total synthesis time by 40%.
-
Selectivity : Competing ortho/para halogenation requires stringent temperature control.
By-Product Management and Scalability
Industrial-scale production demands rigorous impurity control. In bromination steps, excess NBS (1.2–1.5 equiv.) suppresses dibromo by-products, as observed in the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Similarly, telescoping reactions—where the crude brominated intermediate is directly subjected to chlorination—reduces yield losses during workup.
Case Study: 70 kg Batch Synthesis
A scaled-up process for a related sulfonyl chloride achieved 24% total yield across six steps, highlighting the feasibility of large-scale production. Key lessons include:
-
Solvent Selection : THF and acetonitrile enable efficient mixing and crystallization.
-
Temperature Gradients : Gradual warming from -5°C to 25°C during diazotization prevents thermal degradation.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Organic Synthesis
3-Bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including nucleophilic substitutions and coupling reactions.
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Synthesis of Sulfonamides | Acts as a sulfonylating agent to introduce sulfonamide groups into molecules. |
| Coupling Reactions | Utilized in coupling reactions to form complex aromatic compounds. |
| Preparation of Antimicrobial Agents | Key intermediate for synthesizing compounds with antimicrobial properties. |
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a precursor for developing various pharmaceutical agents. Its derivatives have been studied for their biological activities, particularly in the field of cancer therapy.
Case Study: Antitumor Activity
A study explored the synthesis of novel sulfonamide derivatives from this compound, which exhibited significant ribonucleotide reductase inhibitory activity. These compounds demonstrated potential as antitumor agents, highlighting the importance of this sulfonyl chloride in drug discovery .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various analytical methods.
Table 2: Analytical Applications
| Method | Description |
|---|---|
| Chromogenic Systems | Used in chromogenic systems for detecting specific enzymes like 5′-nucleotidase. |
| Kinetic Assays | Employed in one-step kinetic methods for enzyme activity determination. |
Environmental Chemistry
The environmental implications of using this compound have also been studied, particularly regarding its degradation products and their effects on ecosystems.
Case Study: Environmental Impact Assessment
Research has assessed the degradation pathways of this compound in aquatic environments, focusing on its breakdown products and their toxicity levels. The findings indicate that while the parent compound is stable, its degradation products can pose ecological risks .
Mechanism of Action
The mechanism by which 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride exerts its effects involves the formation of a reactive intermediate that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Molecular Properties
The following table compares key structural and molecular features of 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride with two analogs from the provided evidence:
Key Observations:
This enhances solubility in polar solvents like water or methanol. Ether groups (e.g., -OCH₂CH₃ in ) improve stability under acidic conditions but reduce nucleophilic susceptibility.
Molecular Weight and Reactivity :
Physicochemical Data Limitations
Available evidence lacks critical data (e.g., melting points, boiling points) for the target compound and analogs.
Biological Activity
3-Bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride (CAS No. 65411-32-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications, supported by relevant research findings and data.
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The process generally includes the following steps:
- Bromination and Chlorination : Hydroxybenzene undergoes bromination followed by chlorination.
- Sulfonylation : The sulfonyl chloride group is introduced under conditions that often require catalysts like iron(III) bromide or aluminum chloride.
In industrial settings, continuous flow reactors are employed to optimize yield and minimize by-products, ensuring consistent quality .
The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly reactive. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. This mechanism is crucial in various biochemical pathways .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : It has been studied for its role in inhibiting specific enzymes, which can be critical in drug development targeting various diseases.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further exploration in therapeutic applications .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that sulfonyl chlorides exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the sulfonyl group could enhance efficacy .
- Enzyme Targeting : Another investigation focused on the compound's ability to inhibit serine proteases, which are implicated in numerous diseases. The study highlighted how the sulfonyl chloride moiety interacts with the active site of these enzymes, providing insights into its mechanism of action .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 3-Bromo-4-hydroxybenzene-1-sulfonyl chloride | Sulfonyl chloride | Moderate antimicrobial activity |
| 5-Chloro-4-hydroxybenzene-1-sulfonyl chloride | Sulfonyl chloride | Antineoplastic properties |
| 3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride | Sulfonyl chloride | Enhanced enzyme inhibition |
This table illustrates how variations in substituents can influence biological activity, highlighting the significance of the bromine and chlorine groups in enhancing reactivity and specificity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation and halogenation of substituted benzene derivatives. Key parameters include temperature control (e.g., 0–5°C for sulfonation to avoid side reactions), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of halogenating agents (e.g., Cl₂ or Br₂). Optimization via Design of Experiments (DoE) can systematically evaluate variables like catalyst loading and reaction time .
- Example Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis of sulfonyl chloride |
| Solvent | DMF/DMSO | Enhances nucleophilic substitution |
| Reaction Time | 4–6 hrs | Balances conversion vs. side products |
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and confirms purity. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy detects functional groups (e.g., S=O stretching at ~1370 cm⁻¹). X-ray crystallography resolves crystal structure for regiochemistry validation .
Q. What are the primary nucleophilic substitution reactions involving this sulfonyl chloride?
- Methodological Answer : Reactivity is dominated by the sulfonyl chloride group. Common reactions include:
- Sulfonamide formation : Reaction with amines (e.g., aliphatic/aromatic amines) in dry THF at 25°C, yielding sulfonamides .
- Sulfonate ester synthesis : Alcohols or phenols in pyridine as a base generate sulfonate esters .
- Key Consideration : Steric hindrance from bromo and chloro substituents may slow kinetics, requiring elevated temperatures (e.g., 50°C) .
Advanced Research Questions
Q. How do the bromo, chloro, and hydroxy substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing sulfonyl group directs electrophilic substitution to the para position. Bromo and chloro substituents act as leaving groups, enabling sequential functionalization. Computational modeling (DFT) predicts activation barriers for cross-coupling sites .
- Example : Pd-catalyzed coupling with arylboronic acids favors substitution at the bromine site due to lower bond dissociation energy compared to chlorine .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction?
- Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C. Use anhydrous solvents (e.g., molecular sieves in DCM) and avoid protic solvents. For reactions in aqueous media, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize the reactive intermediate .
Q. How can this compound be utilized in chemical biology for protein modification?
- Methodological Answer : The sulfonyl chloride reacts selectively with cysteine thiols or lysine amines in proteins. For site-specific labeling:
Buffer at pH 7.4–8.0 to deprotonate target residues.
Use a 10:1 molar excess of sulfonyl chloride to protein.
Quench unreacted reagent with excess β-mercaptoethanol.
Mass spectrometry confirms modification sites .
Q. What are the mechanistic implications of competing reactions (e.g., elimination vs. substitution) under varying pH conditions?
- Methodological Answer : At acidic pH (≤3), sulfonyl chloride undergoes hydrolysis to sulfonic acid. Under basic conditions (pH ≥10), elimination to form sulfene intermediates competes with substitution. Kinetic studies (UV-Vis monitoring at 280 nm) reveal pH-dependent rate constants .
Data Contradictions and Resolution
- Evidence Conflict : Some studies suggest bromine is more reactive in cross-coupling than chlorine , while others note steric hindrance from adjacent substituents slows bromine substitution .
- Resolution : Substituent positioning (ortho vs. para) and catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) dictate reactivity. Experimental validation via competitive coupling reactions is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
